molecular formula C14H10Cl2N4S B14660091 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline CAS No. 50828-12-1

2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline

Cat. No.: B14660091
CAS No.: 50828-12-1
M. Wt: 337.2 g/mol
InChI Key: XUXCHDQNUCJTLR-UHFFFAOYSA-N
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Description

2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 3,4-dichlorophenylthiol. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]pyrimidine
  • 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]benzene
  • 2,4-Diamino-5-[[3,4-dichlorophenyl]thio]thiophene

Uniqueness

2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline is unique due to its quinazoline core structure, which imparts distinct biological activities compared to other similar compounds.

Properties

CAS No.

50828-12-1

Molecular Formula

C14H10Cl2N4S

Molecular Weight

337.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)sulfanylquinazoline-2,4-diamine

InChI

InChI=1S/C14H10Cl2N4S/c15-8-5-4-7(6-9(8)16)21-11-3-1-2-10-12(11)13(17)20-14(18)19-10/h1-6H,(H4,17,18,19,20)

InChI Key

XUXCHDQNUCJTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC3=CC(=C(C=C3)Cl)Cl)C(=NC(=N2)N)N

Origin of Product

United States

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